molecular formula C17H15N3O2S B2620171 5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034530-38-4

5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2620171
CAS No.: 2034530-38-4
M. Wt: 325.39
InChI Key: UJMPBCHFOSBJIE-UHFFFAOYSA-N
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Description

5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound featuring a triazatricyclic core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Derivative: The initial step involves the synthesis of 4-methylthiophene-2-carboxylic acid through Friedel-Crafts acylation of thiophene with acetic anhydride, followed by oxidation.

    Cyclization: The carboxylic acid derivative undergoes cyclization with appropriate amines under acidic or basic conditions to form the triazatricyclic core.

    Final Assembly: The final step involves the coupling of the triazatricyclic core with the thiophene derivative under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazatricyclic core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazatricyclic and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its triazatricyclic core is of interest for the design of enzyme inhibitors or receptor modulators.

Medicine

The compound is studied for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its unique structure may offer advantages in binding specificity and bioavailability.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its stable and versatile chemical framework.

Mechanism of Action

The mechanism by which 5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The triazatricyclic core allows for multiple points of interaction, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5,7,12-trimethyl-2-sulfanylidene-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-4,6-dione
  • 8-(4-methylphenyl)-9-oxa-2,14-diazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaen-7-one

Uniqueness

Compared to similar compounds, 5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one stands out due to its specific substitution pattern on the thiophene ring and the unique arrangement of nitrogen atoms within the triazatricyclic core

This detailed article provides a comprehensive overview of 5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex tricyclic structure with multiple functional groups that may influence its biological activity. The presence of the thiophene ring and triazine moiety suggests potential interactions with biological targets.

Key Properties

PropertyValue
Molecular FormulaC18H18N4O2S
Molecular Weight358.43 g/mol
SolubilitySoluble in DMSO and DMF
StabilityStable under standard conditions

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Wnt Signaling Pathway : Preliminary studies suggest that it may function as a Wnt pathway inhibitor, which is crucial in various cellular processes including proliferation and differentiation .
  • Anticancer Properties : The compound has shown promise in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
  • Antimicrobial Activity : There are indications that it possesses antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these effects comprehensively .

Case Studies and Research Findings

  • Wnt Pathway Inhibition :
    • A study demonstrated that the compound effectively inhibited the Wnt signaling pathway in colorectal cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .
  • Anticancer Efficacy :
    • In a recent animal model study, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Antimicrobial Testing :
    • Laboratory tests revealed that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL . Further investigations are ongoing to explore its full spectrum of antimicrobial activity.

Comparative Analysis with Similar Compounds

To understand the relative potency and efficacy of this compound, a comparison with similar chemical entities can be useful:

Compound NameBiological ActivityReference
Compound A (similar structure)Moderate anticancer activity
Compound B (related thiophene derivative)Strong antimicrobial effects
5-(4-methylthiophene-2-carbonyl)-...High Wnt inhibition

Properties

IUPAC Name

5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-8-14(23-10-11)17(22)19-7-5-13-12(9-19)16(21)20-6-3-2-4-15(20)18-13/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMPBCHFOSBJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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